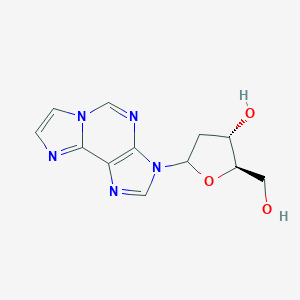

1,N(6)-Ethenodeoxyadenosine

Description

Structure

3D Structure

Properties

CAS No. |

68498-25-9 |

|---|---|

Molecular Formula |

C12H13N5O3 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol |

InChI |

InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9?/m0/s1 |

InChI Key |

XQQIMTUYVDUWKJ-ZQTLJVIJSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |

physical_description |

Solid |

Synonyms |

3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine; 1,N6-Etheno-2’-deoxyadenosine; 1,N6-Etheno-dA; 1,N6-Ethenodeoxyadenosine; Ethenodeoxyadenosine; N1,N6-Etheno-2’-deoxyadenosine; |

Origin of Product |

United States |

Formation and Biogenesis of Ethenodeoxyadenosine Adducts

Methodologies for Detection and Quantification in Biological Samples

The accurate detection and quantification of εdA in biological samples are crucial for understanding its role in carcinogenesis and for its use as a biomarker. Given the typically low levels of these adducts in vivo, highly sensitive methods are required.

Immunoaffinity Purification and ³²P-Postlabeling

A highly sensitive technique for detecting DNA adducts, the ³²P-postlabeling assay, has been adapted for ethenodeoxyadenosine. springernature.com This method involves the enzymatic digestion of a DNA sample into its constituent nucleoside 3'-monophosphates. springernature.com To enhance sensitivity and specificity for εdA, the digest is first passed through an immunoaffinity column. nih.govoup.com These columns contain monoclonal antibodies (like EM-A-1) that specifically bind to etheno adducts, thereby separating them from the vast excess of normal, unmodified nucleotides. oup.com

Following purification, the adducts are radiolabeled. This is achieved by transferring a radioactive phosphate (B84403) group (³²P) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotide, a reaction catalyzed by T4 polynucleotide kinase. springernature.comnih.gov The resulting ³²P-labeled adducts are then separated for quantification, typically using two-dimensional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates, followed by autoradiography. nih.govoup.comnih.gov

This combined approach significantly enhances the detection limit. Research has demonstrated a detection limit as low as 25 attomoles (amol) of εdA from a 50 microgram (µg) DNA sample. nih.govoup.com Another variation of the method, which involves immunoprecipitation of the labeled adducts and quantification by Cerenkov counting, showed a detection limit of 1 femtomole (fmol). nih.gov Using this technique, background levels of εdA have been successfully measured in the liver DNA of unexposed humans and rodents, with levels reported in the range of 0-27 adducts per 10⁹ parent bases. nih.govoup.comresearchgate.net

Table 1: Performance of Immunoaffinity Purification and ³²P-Postlabeling for εdA Detection

| Parameter | Value | DNA Sample Size | Source(s) |

|---|---|---|---|

| Detection Limit (TLC) | 25 amol | 50 µg | nih.gov, oup.com |

| Detection Limit (Immunoprecipitation) | 1 fmol | Not Specified | nih.gov |

| Adducts Detected (Human Liver) | 0-27 per 10⁹ bases | 50 µg | nih.gov, oup.com |

Immunohistochemical Detection and Analysis

Immunohistochemistry (IHC) offers a distinct advantage by allowing for the visualization and localization of εdA adducts within tissues and cells. nih.gov This technique uses specific monoclonal antibodies to detect the presence of the adducts directly in tissue sections. A highly specific monoclonal antibody, clone EM-A-4, has been identified as particularly suitable for recognizing εdA with low background staining. nih.govresearchgate.net

The IHC protocol involves several key steps to ensure antibody accessibility and specificity. Tissue slides are first treated with proteinase K to strip away histone and other proteins from the DNA. amegroups.org To prevent the antibody from binding to any potential RNA adducts, the slides are then incubated with RNase. amegroups.org Subsequently, the DNA is denatured, typically using hydrochloric acid (HCl), to expose the single strands and the adducted bases to the antibody. amegroups.org Following incubation with the primary antibody (EM-A-4), a secondary antibody and a detection system are used to visualize the location of the adducts. nih.gov

Quantification is often performed using semi-quantitative image analysis, where the relative pixel intensity of stained nuclei is measured. nih.govoup.com This method has been successfully applied to detect elevated levels of εdA in the liver tissues of rats exposed to vinyl chloride and in human liver samples from patients with conditions associated with high oxidative stress, such as hepatitis, cirrhosis, Wilson's disease, and primary hemochromatosis. nih.govoup.comcapes.gov.br For instance, a study on rats treated with vinyl chloride showed approximately 1.5 times higher adduct levels compared to controls. nih.gov In human liver biopsies from patients with non-alcoholic steatohepatitis (NASH), εdA levels were found to be high in 14.3% and moderate in 23.8% of the cases studied. amegroups.org

Table 2: Immunohistochemical Findings for εdA in Liver Tissues

| Subject/Condition | Finding | Quantification Method | Source(s) |

|---|---|---|---|

| Rats (Vinyl Chloride Exposed) | ~1.5 times higher adduct levels vs. controls | Semi-quantitative image analysis | nih.gov |

| Humans (Alcoholic Fibrosis) | Prevalence of 50.7% positive nuclei | Cell counting & pixel intensity | capes.gov.br |

| Humans (Wilson's Disease) | Prevalence of 50.7% positive nuclei | Cell counting & pixel intensity | capes.gov.br |

| Humans (Hemochromatosis) | Prevalence of 33% positive nuclei | Cell counting & pixel intensity | capes.gov.br |

Ultrasensitive Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultrasensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful and robust method for the quantification of etheno-DNA adducts. nih.govacs.org This technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com The method allows for the direct measurement of adducts in complex biological matrices like DNA hydrolysates and urine. nih.govnih.gov

For analysis of DNA, the sample is first enzymatically hydrolyzed to release the individual deoxynucleosides. The hydrolysate is then injected into the UPLC-MS/MS system. nih.gov The UPLC column separates εdA from normal deoxynucleosides and other adducts based on their physicochemical properties. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized (typically by electrospray ionization, ESI) and fragmented. The mass spectrometer is set to detect a specific mass-to-charge ratio transition unique to εdA, ensuring highly specific quantification. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for any sample loss or matrix effects. acs.org

This methodology has proven to be extremely sensitive. One study reported detection limits of approximately 1.45 fmol for εdA in just 20 µg of human white blood cell DNA. nih.gov The method has been validated by comparing εdA levels in benzene-exposed workers and non-exposed controls, showing significantly higher levels in the exposed group. nih.gov Similarly, an ultrasensitive UPLC-MS/MS method for urine analysis can detect as little as 0.5 fmol of εdA in 1.0 mL of human urine. nih.govmdpi.com

Table 3: Performance of UPLC-MS/MS for εdA Detection

| Sample Type | Detection Limit | Key Finding | Source(s) |

|---|---|---|---|

| Human White Blood Cell DNA | ~1.45 fmol | Levels in benzene-exposed workers (0.82 ± 0.83 fmol/µg DNA) were significantly higher than in controls (0.04 ± 0.08 fmol/µg DNA). | nih.gov |

| Human Urine | 0.5 fmol / 1.0 mL | Levels in benzene-exposed workers (5.82 ± 2.11 fmol/µmol creatinine) were higher than in controls (2.10 ± 1.32 fmol/µmol creatinine). | nih.gov, mdpi.com |

Genotoxic Properties and Mutagenesis Induced by Ethenodeoxyadenosine

Mechanisms of Mutagenesis in DNA

The mutagenic nature of εdA stems from its ability to disrupt the normal Watson-Crick base pairing during DNA replication. This disruption leads to the insertion of incorrect nucleotides opposite the adduct, resulting in mutations.

When present in DNA, εdA can induce a range of targeted point mutations. Studies in human cells have shown that εdA is mutagenic, leading to A→T, A→G, and A→C mutations. aacrjournals.orgnsf.govaacrjournals.org The most frequently observed mutations are A→T transversions, which are thought to result from the misinsertion of dAMP opposite the εdA adduct. aacrjournals.orgaacrjournals.org In some cellular systems, such as simian kidney cells (COS7), εdA has been observed to be highly mutagenic, with the primary mutations being εdA→dG, accounting for a significant portion of the mutational events. nih.govacs.org The specific type of mutation induced by εdA can vary depending on the biological system and the specific DNA polymerase involved. oup.com For instance, in human cells, A→T transversions are common, while in simian kidney cells, A→G transitions are more predominant. aacrjournals.orgoup.com

| Cell Line | Mutation Type | Frequency (%) | Reference |

|---|---|---|---|

| HeLa (human) | A→T | Variable | aacrjournals.org |

| A→G | Variable | aacrjournals.org | |

| A→C | Variable | aacrjournals.org | |

| COS7 (simian kidney) | εdA→dG | 63 | nih.govacs.org |

| εdA→T | 6 | nih.govacs.org | |

| εdA→dC | 1 | nih.govacs.org |

The etheno ring of εdA disrupts the standard hydrogen bonding that occurs in a normal A:T base pair. aacrjournals.org This structural alteration causes DNA polymerases to misinterpret the template base, leading to the incorporation of an incorrect nucleotide opposite the adduct. nsf.gov In vitro studies with human DNA polymerases have shown that both error-free and error-prone synthesis can occur when bypassing εdA. nih.gov Human DNA polymerase η (pol η), for example, has been shown to preferentially incorporate purines (dATP and dGTP) opposite εdA. semanticscholar.org This miscoding can also lead to frameshift mutations, where the polymerase slips on the template strand. semanticscholar.org The specific nucleotide incorporated depends on the polymerase; for example, pol ι has a high frequency of misincorporating dTTP opposite εdA. nih.gov

The presence of εdA in the DNA template can significantly hinder the process of DNA replication. The adduct acts as a block to DNA synthesis, reducing the efficiency of replication. nih.govasm.org Studies in E. coli have demonstrated that a single εdA adduct can inhibit DNA synthesis by approximately 80% to 90%. asm.org While it is a block, translesion synthesis (TLS) polymerases can bypass the lesion, albeit often with low fidelity. nih.govnih.gov Human polymerases η and κ are capable of bypassing εdA, with pol η being significantly more efficient. nih.gov More recently, DNA polymerase θ has been identified as playing a role in bypassing εdA, and surprisingly, it does so with predominantly high fidelity in human cells, in contrast to its error-prone nature in vitro. nih.govnih.gov The choice of polymerase and the specific mechanism of bypass (e.g., Hoogsteen base pairing) influence whether the outcome is error-free or error-prone. nih.gov

Influence of DNA Sequence Context on Mutagenicity

The mutagenic potential of εdA is not solely an intrinsic property of the adduct itself but is also heavily influenced by the surrounding DNA sequence. nih.govkoreamed.org The bases flanking the εdA adduct can affect the efficiency and fidelity of its replication. nih.gov Research has shown that the specific 5' and 3' neighboring bases determine which incorrect nucleotides are preferentially inserted opposite the lesion. nih.gov For example, kinetic studies have demonstrated that the formation of certain mispairs, like εA x A and εA x C, is dependent on the flanking sequences. nih.gov This context-dependent mutagenesis contributes to the observation of mutational "hot spots," where mutations occur more frequently in specific sequence environments. nih.govkoreamed.org Studies on the p53 tumor suppressor gene have shown that the repair of εdA by enzymes like alkylpurine-DNA-N-glycosylase (AAG) is less efficient at mutational hotspot locations, further implicating sequence context in the mutagenic outcome of this adduct. nsf.gov

Comparative Studies of Mutagenic Potential across Biological Systems

The mutagenic consequences of εdA can differ markedly between different organisms, such as bacteria and mammalian cells. nih.govnih.gov These differences are often attributed to the distinct sets of DNA polymerases and repair pathways present in each system. nih.gov

In contrast to its high mutagenicity in mammalian cells, εdA is only weakly mutagenic in Escherichia coli. aacrjournals.orgnsf.govaacrjournals.org Studies have shown that when a plasmid containing a single εdA adduct is replicated in E. coli, there is very little miscoding, with a miscoding frequency of less than 0.27%, even when SOS DNA repair functions are induced. aacrjournals.orgaacrjournals.orgnih.gov The primary outcome of replication past εdA in E. coli is the correct, non-mutagenic insertion of thymine (B56734) (T). nih.govacs.orgasm.org However, in E. coli strains deficient in the AlkB repair protein, the mutagenicity of εA increases significantly, leading to A→T, A→G, and A→C mutations. nsf.gov This indicates that the AlkB protein plays a crucial role in repairing this lesion in E. coli, thus preventing its mutagenic effects. nsf.gov

| E. coli Strain | Condition | Mutation Frequency (%) | Predominant Mutations | Reference |

|---|---|---|---|---|

| Wild-type | - | <0.5 | N/A (mostly non-mutagenic bypass) | nsf.gov |

| Wild-type (SOS induced) | - | <0.27 | N/A (no significant miscoding) | aacrjournals.orgaacrjournals.org |

| AlkB-deficient | - | 35 (total) | A→T (25%) | nsf.gov |

| A→G (5%) | nsf.gov | |||

| A→C (5%) | nsf.gov |

Mammalian Cell Systems (e.g., Simian Kidney Cells, Human Cells)

The genotoxic and mutagenic properties of 1,N⁶-ethenodeoxyadenosine (εdA) have been extensively studied in various mammalian cell systems, revealing it to be a potent mutagen. nih.govnsf.gov Unlike in bacterial systems such as E. coli where εdA is only marginally mutagenic, it induces a high frequency of mutations in mammalian cells. nih.govnih.govacs.org This marked difference underscores the variance in DNA replication and repair mechanisms between prokaryotic and eukaryotic cells. nih.gove-crt.org Studies utilizing shuttle vector systems, where a single εdA adduct is placed at a specific site, have been instrumental in elucidating its mutagenic specificity in both simian kidney cells and human cells. nih.govacs.orgnih.govkoreamed.org

In simian kidney cells (COS7 line), εdA exhibits significant mutagenic potential. nih.gov Research using a single-stranded shuttle vector system demonstrated that εdA is highly mutagenic, with a targeted mutation frequency of 70%. nih.govacs.org The predominant mutation induced is the misincorporation of dCMP opposite the adduct, leading to εdA→dG substitutions. nih.gov This specific transversion accounted for the vast majority of the observed mutations. The intrinsic mutagenic potency of εdA in these mammalian cells was found to be comparable to that of 3,N⁴-ethenodeoxycytidine (εdC). nih.gov The high mutagenicity of εdA in simian kidney cells contrasts sharply with its weak mutagenic effect in E. coli, where nonmutagenic base pairing of εdA:T is the primary outcome. nih.govplos.org

Table 1: Mutagenesis of Ethenodeoxyadenosine (εdA) in Simian Kidney (COS7) Cells

| Total Mutation Frequency | Specific Mutation Type | Frequency of Specific Mutation | Reference |

|---|---|---|---|

| 70% | εdA → dG | 63% | nih.gov |

| εdA → T | 6% | ||

| εdA → dC | 1% |

Studies in human cell lines, such as HeLa cells and adenovirus-transformed human embryonic kidney cells (line 293), have further confirmed the potent mutagenic nature of εdA. nih.govkoreamed.orgaacrjournals.org Using a site-specific mutagenesis approach with a shuttle plasmid vector, researchers found that a single εdA adduct is substantially mutagenic. nih.govaacrjournals.org When placed in a sequence corresponding to codon 61 of the ras gene, εdA induced a variety of mutations, including A→T, A→G, and A→C base substitutions. nih.govaacrjournals.org The efficient induction of A→T transversions supports the hypothesis that this specific mutation, observed in p53 and ras genes in tumors associated with vinyl chloride exposure, may result from the misinsertion of dAMP opposite an εdA lesion. aacrjournals.org The total targeted miscoding frequencies in HeLa cells were reported to be between 10% and 14%. aacrjournals.org Notably, εdA was found to be more mutagenic than 8-oxodeoxyguanosine, another significant oxidative DNA lesion, which primarily induces G→T transversions in HeLa cells. nih.govaacrjournals.org The mutagenic outcomes were similar regardless of whether the adduct was on the leading or lagging strand during DNA replication. aacrjournals.org

Table 2: Mutagenesis of Ethenodeoxyadenosine (εdA) in Human (HeLa) Cells

| Total Miscoding Frequency | Mutation Types Observed | Context | Reference |

|---|---|---|---|

| 10-14% | A → T | Adduct placed in a sequence corresponding to codon 61 of the ras gene. | nih.govaacrjournals.org |

| A → G | |||

| A → C |

The processing of εdA lesions in mammalian cells involves specialized DNA polymerases capable of translesion synthesis (TLS). Human DNA polymerase η (pol η) has been shown to be more efficient at bypassing εdA than polymerase κ (pol κ), although both polymerases can introduce base substitutions and deletions during this process. oup.com The repair of εdA is primarily handled by the base excision repair (BER) pathway, initiated by DNA glycosylases that recognize and excise the damaged base. plos.orgresearchgate.netnih.gov However, the high mutagenic frequency observed suggests that these repair pathways can be overwhelmed or that the lesion is frequently bypassed by error-prone polymerases before repair can occur, contributing to its role in carcinogenesis. nsf.govnih.gov

Cellular Responses to Ethenodeoxyadenosine Dna Adducts

DNA Repair Pathways and Mechanisms

Cells have evolved multiple strategies to counteract the deleterious effects of DNA adducts like εdA. The selection of a particular repair pathway can be influenced by factors such as the local DNA sequence context and the packaging of DNA into chromatin. nih.govoup.com

Base Excision Repair (BER)

Base Excision Repair (BER) is a primary and highly conserved pathway for the removal of small, non-helix-distorting base lesions, including εdA. researchgate.netencyclopedia.pub This multi-step process is initiated by a DNA glycosylase that specifically recognizes and excises the damaged base. encyclopedia.pub

Several DNA glycosylases have been implicated in the recognition and removal of εdA, each with varying efficiencies and specificities.

Alkyladenine DNA Glycosylase (AAG): Human Alkyladenine DNA Glycosylase (AAG), also known as 3-methyladenine (B1666300) DNA glycosylase (MPG), is the primary enzyme responsible for excising εdA in the BER pathway. acs.orgnih.govrcsb.org AAG recognizes a broad spectrum of substrates, including alkylated and deaminated purines, and is particularly efficient at releasing εdA from DNA. rcsb.orgoup.comacs.org Studies have shown that AAG is the major glycosylase for εdA repair in various mouse tissues, including the liver, testes, and kidney. eur.nl The enzyme functions by flipping the εdA nucleotide out of the DNA helix and into its active site, where it catalyzes the cleavage of the N-glycosidic bond. rcsb.orgacs.org The efficiency of εdA removal by AAG can be influenced by the surrounding DNA sequence. oup.com

3-methyladenine DNA glycosylase (MPG): The terms AAG and MPG are often used interchangeably for the same human enzyme that repairs εdA. rcsb.orgwikipedia.org This enzyme is crucial for initiating the BER pathway for εdA. oup.comnih.gov Mouse cells lacking the Aag gene (the mouse homolog of human MPG) show a complete inability to repair εdA, highlighting its essential role. eur.nlpnas.org The repair of εdA by MPG can proceed through both short-patch and long-patch BER sub-pathways. nih.gov

Thymine (B56734) DNA Glycosylase (TDG): While the primary role of Thymine DNA Glycosylase (TDG) is to remove thymine from T-G mismatches, it has also been shown to exhibit activity towards other lesions. biorxiv.orgplos.org Specifically, TDG can excise a regular thymine base when it is paired opposite εA. biorxiv.orgplos.orgfrontiersin.org This action, though targeting the undamaged strand, is a response to the presence of the εA lesion and initiates the BER cascade. biorxiv.org

Table 1: Key DNA Glycosylases Involved in εdA Repair

| Enzyme Name | Alternative Names | Primary Function in εdA Repair | Organism(s) |

|---|---|---|---|

| Alkyladenine DNA Glycosylase | AAG, MPG, ANPG | Directly excises the εA base from the DNA backbone. acs.orgnih.govrcsb.org | Human, Mouse, Rat oup.comrcsb.orgresearchgate.net |

| 3-methyladenine DNA glycosylase | MPG, AAG | Initiates Base Excision Repair by removing the εA lesion. oup.comnih.gov | Human, Mouse eur.nlpnas.org |

| Thymine DNA Glycosylase | TDG | Excises the undamaged thymine base when mispaired with εA, initiating repair. biorxiv.orgplos.orgfrontiersin.org | Human nih.gov |

Following the excision of εdA by a DNA glycosylase, an apurinic/apyrimidinic (AP) site, also known as an abasic site, is generated in the DNA. acs.orgencyclopedia.pub This intermediate is cytotoxic and mutagenic and must be promptly processed. aacrjournals.orgnih.gov The BER pathway continues with the following steps:

AP Site Incision: The AP site is recognized by an AP endonuclease, primarily AP Endonuclease 1 (APE1) in humans. APE1 cleaves the phosphodiester backbone 5' to the abasic site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) end. acs.orgnsf.govnih.govnih.gov

Gap Filling and End Processing: DNA polymerase β (Pol β) then fills the single-nucleotide gap by incorporating the correct nucleotide (dAMP). Pol β also possesses a dRP lyase activity that removes the 5'-dRP remnant. nsf.govnih.gov

Ligation: Finally, DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand and completing the repair process. acs.orgnsf.govnih.gov

Direct Reversal Repair (DRR)

Direct Reversal Repair (DRR) is another crucial pathway for repairing εdA adducts. Unlike BER, which involves multiple enzymatic steps and the creation of a transient abasic site, DRR directly converts the modified base back to its original form in a single enzymatic step. acs.orgnsf.gov

The key enzymes in the DRR pathway for εdA are members of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. acs.orgnih.gov

ALKBH2: In humans, ALKBH2 is the primary homolog responsible for the direct reversal of εdA in double-stranded DNA. nih.govsemanticscholar.orgnih.gov It functions through oxidative dealkylation, where the etheno bridge of the adduct is oxidized. This leads to the formation of an unstable intermediate that ultimately releases glyoxal, restoring the original adenine (B156593) base. nih.gov ALKBH2 is considered a "housekeeping" enzyme for repairing these types of lesions in genomic DNA. nih.govsemanticscholar.orgoup.com Studies have shown that ALKBH2 can effectively repair εA lesions, even when they are located in less accessible regions of DNA packaged within nucleosomes, although its activity can be suppressed compared to unpackaged DNA. acs.orgnih.gov

ALKBH3: Another human homolog, ALKBH3, also has the capacity to repair εA lesions. oup.com However, ALKBH3 shows a preference for single-stranded DNA and RNA, while ALKBH2 is more active on double-stranded DNA. nih.gov

The existence of both BER and DRR pathways for εdA highlights a balanced cellular strategy. While DRR is a simpler, one-step process that avoids the creation of potentially harmful intermediates like abasic sites, BER provides a broader, more versatile system for handling various types of base damage. acs.org

Table 2: Comparison of BER and DRR for εdA Repair

| Feature | Base Excision Repair (BER) | Direct Reversal Repair (DRR) |

|---|---|---|

| Initiating Enzyme | DNA Glycosylase (e.g., AAG/MPG) acs.org | AlkB Dioxygenase (e.g., ALKBH2) acs.org |

| Mechanism | Excision of damaged base, creation of AP site, synthesis, ligation. nsf.gov | Direct oxidative de-ethenoation of the base. nsf.govnih.gov |

| Intermediates | Apurinic/apyrimidinic (AP) site, single-strand break. acs.org | None; direct conversion. acs.org |

| Key Human Enzymes | AAG, APE1, Pol β, DNA Ligase nsf.govnih.gov | ALKBH2, ALKBH3 nih.govoup.com |

| Substrate Preference | Primarily double-stranded DNA. nih.gov | ALKBH2: dsDNA > ssDNA; ALKBH3: ssDNA/RNA. nih.gov |

Homology-Directed DNA Damage Tolerance (HDDT)

When DNA lesions such as εdA are not repaired before the onset of DNA replication, they can block the progression of the replicative DNA polymerases, leading to stalled replication forks. nih.gov To prevent the collapse of these forks and potential genomic instability, cells activate DNA Damage Tolerance (DDT) pathways. nih.gov One such mechanism is homology-directed DDT, often referred to as daughter-strand gap repair or recombination repair. nih.govstonybrookmedicine.edu

In this process, the stalled replication machinery can use the newly synthesized sister chromatid as a template to bypass the lesion, filling in the gap that forms opposite the adduct. stonybrookmedicine.edu Studies in Escherichia coli have shown that a single εdA adduct strongly blocks DNA synthesis and that this blockage is primarily overcome in an error-free manner by a recombination repair mechanism that requires the function of the recA, recF, recO, and recR genes. nih.govstonybrookmedicine.edu This suggests that daughter-strand gap repair is a significant pathway for tolerating εdA lesions, allowing for the completion of replication without introducing mutations at the site of the adduct. nih.gov

Mechanisms of Template Switching and Fork Reversal

When a replication fork is blocked by a lesion such as εdA on the leading strand, one of the primary error-free bypass mechanisms is template switching, often initiated by fork reversal. frontiersin.org In this process, the replication fork regresses, forming a four-way junction structure often referred to as a "chicken foot". nih.gov This structural rearrangement allows the newly synthesized nascent strand to use its undamaged sister strand as a temporary template for DNA synthesis, effectively bypassing the lesion. frontiersin.orgnih.gov After the lesion is bypassed, the fork can be reset, and replication can continue. nih.gov This process is regulated by a number of proteins, including DNA helicases and translocases like RAD51 and HLTF, which facilitate fork regression. frontiersin.orgmdpi.com The polyubiquitination of the proliferating cell nuclear antigen (PCNA) is a key regulatory step that initiates both fork reversal and template switching. nih.gov Because an undamaged template is used, these pathways are considered error-free mechanisms for lesion bypass. nih.gov

Recombination Repair (e.g., Daughter-Strand Gap Repair)

Recombination repair, particularly daughter-strand gap repair, is another crucial error-free mechanism for tolerating DNA adducts like εdA. nih.govstonybrookmedicine.edu This pathway is activated when the replication fork restarts downstream of the lesion, leaving a single-stranded gap in the newly synthesized DNA opposite the adduct. asm.org This gap is then filled by a process involving homologous recombination with the undamaged sister duplex. jrc.ac.in In Escherichia coli, this process is dependent on the RecA protein and other associated factors like RecF, RecO, and RecR. stonybrookmedicine.eduasm.org Studies have shown that in E. coli, a significant portion of progeny from a plasmid containing a single εdA adduct are derived from a RecA-dependent damage avoidance-tolerance pathway, suggesting that daughter-strand gap repair is a major mechanism for handling this lesion. stonybrookmedicine.eduasm.org This pathway allows for the accurate filling of the gap, ensuring that the genetic information is correctly replicated despite the presence of the adduct. nih.gov

Translesion Synthesis (TLS) Mechanisms

When template switching or recombination repair are not available or fail, cells can utilize translesion synthesis (TLS), a mechanism that directly replicates DNA across the damaged template. nih.govfrontiersin.org This process involves the recruitment of specialized, low-fidelity DNA polymerases to the site of the stalled replication fork. frontiersin.orgnih.gov While TLS allows for the completion of DNA replication, it is often an error-prone process that can lead to mutations. nih.govfrontiersin.org

Several specialized DNA polymerases are involved in the bypass of εdA adducts. In human cells, TLS opposite εdA has been shown to occur through pathways dependent on Polι/Polζ, Rev1, and Polθ. nih.govnih.gov

Polι and Polζ: The Polι/Polζ-dependent pathway is thought to operate in a largely error-free manner. nih.gov Polι is capable of incorporating a nucleotide opposite the εdA adduct, and Polζ is then required to extend the DNA strand from that point. nih.govpnas.org The ability of Polι to facilitate bypass is linked to its capacity to promote Hoogsteen base pairing with the adducted base. nih.gov

Rev1: Rev1 is another key player in TLS, often working in concert with other polymerases. It can act as an inserter, typically incorporating a dCMP opposite various lesions. nih.gov In the context of εdA, the Rev1-dependent pathway is considered a minor but error-prone route for TLS. nih.gov

Polθ: DNA polymerase θ (Polθ) provides an alternative, mutagenic pathway for TLS opposite εdA. nih.govnih.gov It belongs to the A-family of DNA polymerases and has been shown to be involved in the bypass of various DNA lesions. frontiersin.orgacs.org

The fidelity of TLS past εdA is highly dependent on the specific polymerase involved and the cellular context. While TLS is generally considered an error-prone process, the outcome can range from accurate bypass to a high frequency of mutations.

In E. coli, DNA synthesis past εdA is surprisingly accurate, with the correct nucleotide (dTMP) being incorporated almost exclusively. nih.govnih.gov However, in mammalian cells, the situation is more complex. Studies in simian kidney cells have shown a high frequency of mutations, with εdA primarily directing the incorporation of dGTP. nih.gov In human cells, while dTMP is preferentially inserted opposite εdA, a significant level of miscoding still occurs. aacrjournals.org

The fidelity of individual TLS polymerases also varies. For instance, while purified Polθ is extremely error-prone when bypassing εdA, it performs predominantly error-free TLS in human cells, suggesting that its activity is modulated by other cellular factors. nih.govnih.gov In contrast, Polη and Polκ have been shown in vitro to catalyze both error-free and error-prone TLS across εdA, with both polymerases leading to base substitutions and frameshift mutations. capes.gov.br Polη, however, is more efficient at TLS than Polκ. capes.gov.br

The following table summarizes the miscoding properties of εdA with different DNA polymerases.

| DNA Polymerase | Organism/Cell Type | Predominant Incorporation | Error-Proneness |

| E. coli polymerases | E. coli | dTMP | Low nih.govnih.gov |

| Mammalian polymerases | Simian Kidney Cells | dGTP | High nih.gov |

| Human polymerases | Human Cells | dTMP | Moderate aacrjournals.org |

| Polη | Human | dTMP, dAMP, dGMP, dCMP, Deletions | High (in vitro) capes.gov.br |

| Polκ | Human | Deletions, dTMP, dAMP, dCMP | High (in vitro) capes.gov.br |

| Polθ | Human | Variable | High (in vitro), Low (in vivo) nih.govnih.gov |

| Polι/Polζ | Human | dTMP | Low nih.gov |

The activity and fidelity of TLS polymerases are not solely intrinsic properties but are influenced by a variety of cellular factors. These modulating factors can include protein-protein interactions and post-translational modifications, which can fine-tune the TLS process to be more accurate than what is observed with purified enzymes in vitro. nih.gov

Overall Cellular Tolerance to DNA Adducts

Cells have evolved a complex network of pathways to tolerate and repair DNA damage, including adducts like εdA. The choice between different DDT pathways, such as template switching, recombination repair, and TLS, is a critical determinant of cell fate. Error-free pathways like template switching and daughter-strand gap repair are the preferred routes as they maintain genomic stability. nih.gov However, when these pathways are overwhelmed or unavailable, the cell resorts to TLS to complete replication, even at the risk of introducing mutations. nih.govfrontiersin.org

The ability of cells to tolerate DNA adducts is a double-edged sword. On one hand, it allows cells to survive in the presence of DNA damage that would otherwise be lethal. mdpi.com On the other hand, the mutagenic potential of some tolerance mechanisms, particularly TLS, can contribute to the accumulation of mutations and potentially lead to diseases like cancer. nih.govfrontiersin.orgmdpi.com The presence of εdA, a lesion that can be formed from both environmental carcinogens and endogenous metabolic processes, underscores the importance of these cellular tolerance mechanisms in preventing genomic instability. nih.govmdpi.com

Molecular Interactions and Structural Characterization of Ethenodeoxyadenosine Adducts

Structural and Conformational Analysis in Nucleic Acids

Unlike canonical base pairs, εdA does not readily form a planar hydrogen-bonded pair with its typical partner, thymine (B56734) (T). Nuclear Magnetic Resonance (NMR) and molecular modeling studies have revealed that when εdA is opposite thymine, and both bases are in the anti conformation, they adopt a non-planar, sheared alignment with no direct hydrogen bonds. nsf.govoup.comnih.govosti.gov This non-planar arrangement involves the displacement of the thymine base toward one of the flanking base pairs. nih.gov

In contrast, when paired with guanine (B1146940) (G), hydrogen bonding has been observed. nsf.gov Structural studies show that an εdA(syn)-dG(anti) pairing can form, stabilized by two or three interbase hydrogen bonds. researchgate.netaua.amcmst.eu This mispair is accommodated within the helix primarily through alterations in the sugar-phosphate backbone. researchgate.net

The stacking of the εdA adduct with neighboring bases is also perturbed. While the planar εA moiety has good stacking ability, the non-planar nature of the εdA-T pair leads to distortions in the stacking geometry, affecting parameters like tilt and roll up to two base pairs away from the lesion site. nih.govoup.com The extent of this perturbation is influenced by the surrounding DNA sequence, with A•T-rich regions showing greater distortion due to their inherent flexibility. oup.com

Interactions with DNA Repair Enzymes and Protein Complexes

Cells have evolved specific repair pathways to remove εdA and mitigate its mutagenic potential. The two primary mechanisms are Base Excision Repair (BER) and Direct Reversal Repair (DRR). acs.org

Base Excision Repair (BER): This is considered the main pathway for removing εdA. researchgate.net The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov The primary enzyme responsible for this in humans is Alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). acs.orgnih.govnih.govmdpi.com AAG uses a base-flipping mechanism to extrude the εA lesion from the DNA helix into its active site, where it catalyzes the cleavage of the N-glycosidic bond. nsf.govacs.org The efficiency of AAG can be influenced by the DNA packaging; repair is generally correlated with the lesion's accessibility within the nucleosome structure. acs.orgnih.gov Low AAG expression has been linked to higher levels of etheno-DNA adducts. amegroups.org

Direct Reversal Repair (DRR): This pathway directly converts εA back to a canonical adenine (B156593) without excising the base. acs.org This repair is carried out by the AlkB family of dioxygenases, specifically ALKBH2 in humans. acs.orgnih.gov ALKBH2 efficiently repairs εA in both double-stranded and single-stranded DNA. nih.gov

| Enzyme/Protein | Repair Pathway | Function | Reference(s) |

|---|---|---|---|

| Alkyladenine DNA glycosylase (AAG/MPG) | Base Excision Repair (BER) | Recognizes and excises the εA base by cleaving the N-glycosidic bond. | acs.orgnih.govnih.gov |

| ALKBH2 | Direct Reversal Repair (DRR) | Directly converts εA to adenine via oxidative demethylation. | acs.orgnih.gov |

| Thymine DNA Glycosylase (TDG) | Base Excision Repair (BER) | While primarily acting on other lesions, it has shown some activity towards etheno adducts. | mdpi.comnih.gov |

Computational and Biophysical Studies (e.g., Molecular Dynamics Simulations, Nuclear Magnetic Resonance Spectroscopy)

Computational and biophysical techniques have been indispensable for elucidating the structural and dynamic consequences of the εdA adduct at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR has been a cornerstone in defining the conformation of εdA-containing DNA duplexes. nih.gov NMR studies were the first to establish the non-planar alignment of the εdA(anti)•T(anti) pair and to characterize the εdA(syn)•G(anti) mispair. nsf.govnih.govaua.am By analyzing through-space Nuclear Overhauser Effect (NOE) connectivities, researchers can determine glycosidic torsion angles, base pairing geometries, and stacking interactions within the helix. nih.govacs.orgacs.org These studies have consistently shown that εdA induces localized perturbations while the flanking regions largely retain a right-handed helical conformation. nih.govosti.govacs.org Solid-state NMR has also been employed to study the dynamics of the lesion within the DNA structure. missouristate.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how the εdA adduct affects DNA structure and its interactions with proteins over time. nih.govoup.com These simulations complement experimental data by modeling the conformational landscape of the adducted DNA. cmst.eubibliotekanauki.pl For instance, MD studies have explored how flanking sequences modulate the structural perturbations caused by εdA and have helped visualize the non-planar, sheared base pair with thymine. oup.comoup.com Simulations have also been critical in understanding protein-DNA interactions, such as how the planar εA adduct stacks more favorably than non-planar adducts in the active site of the AAG repair enzyme, providing a rationale for differential repair efficiency. nih.gov In vacuo and aqueous solution simulations have been used, with modern studies employing methods like Particle-Mesh Ewald (PME) to accurately handle long-range electrostatic interactions. researchgate.netnih.gov

Ethenodeoxyadenosine in Broad Nucleic Acid Research Contexts

Contribution to Understanding DNA Damage and Mutagenesis Mechanisms

Ethenodeoxyadenosine (εdA) is a significant exocyclic DNA adduct that has been instrumental in advancing the understanding of DNA damage and mutagenesis. It is formed from exposure to both exogenous carcinogens, such as vinyl chloride, and endogenous processes like lipid peroxidation. nih.gov The presence of εdA in DNA is a form of damage that can lead to mutations if not repaired, playing a suspected role in carcinogenesis and aging. nih.gov Studies have detected εdA in human liver DNA, indicating its formation from internal biochemical reactions. nih.gov

The mutagenic potential of εdA has been extensively studied. In human cells, a single εdA adduct is substantially mutagenic, inducing A→T, A→G, and A→C mutations. nih.gov The high frequency of A→T transversions, in particular, supports the hypothesis that such mutations observed in tumors associated with vinyl compound exposure are a direct consequence of dAMP misinsertion opposite the εdA lesion. nih.gov Interestingly, its mutagenic effect varies between organisms. While highly mutagenic in mammalian cells, εdA does not significantly miscode in Escherichia coli, suggesting different processing of this lesion by bacterial and human DNA polymerases. nih.govcancer.gov

Research has shown that εdA is more mutagenic than other adducts like 8-oxodeoxyguanosine in certain cellular contexts. nih.gov The sequence context surrounding the adduct can also influence its mutagenic potential, with some sequences acting as "hot spots" for mutation. researchgate.net The primary repair mechanism for removing etheno adducts from DNA is the base excision repair (BER) pathway, which is crucial for mitigating the genotoxic effects of such lesions. nih.gov

| Cellular System | Mutation Frequency | Predominant Mutations | Reference |

|---|---|---|---|

| Human Cells (HeLa) | Substantial | A→T, A→G, A→C | nih.gov |

| Simian Kidney Cells (COS7) | 70% | εdA→dG (63%), εdA→T (6%), εdA→dC (1%) | cancer.govresearchgate.net |

| Escherichia coli | <0.27% (insignificant) | Primarily non-mutagenic pairing with T | nih.govcancer.gov |

Occurrence and Implications in RNA (e.g., tRNA Modifications, Miscoding Ribonucleotides)

The discovery of etheno-derivatives of nucleic acids originated from the characterization of hypermodified bases, such as wyosine, in transfer RNA (tRNA). researchgate.netnih.gov These modifications are crucial for the proper structure and function of tRNA molecules, which are central to protein synthesis. nih.gov Etheno adducts, including the ribonucleoside form 1,N6-ethenoadenosine (εA), can be formed in RNA through reactions with the same agents that damage DNA, such as metabolites of vinyl chloride or products of lipid peroxidation. nih.gov

The presence of etheno adducts in RNA has significant implications. Over 100 unique modified nucleotides have been identified in RNAs, with tRNA being the most heavily modified type. nih.gov These modifications can affect tRNA stability, folding, and decoding properties. nih.govmit.edu Specifically, the formation of an etheno adduct within an RNA sequence constitutes damage that can lead to errors during biological processes. For instance, some human DNA polymerases, such as η (eta) and κ (kappa), which possess reverse transcriptase activity, can misread RNA templates containing etheno adducts. nih.gov This miscoding of ribonucleotides can lead to errors in reverse transcription, potentially impacting retroviral replication or cellular processes involving RNA templates.

| Aspect | Description | Significance | Reference |

|---|---|---|---|

| Occurrence | First noted as wyosine bases in tRNAs. Formed from carcinogens (e.g., vinyl chloride) and endogenous lipid peroxidation. | Represents a form of RNA damage, analogous to DNA adducts. | researchgate.netnih.gov |

| tRNA Modifications | tRNAs are heavily modified post-transcriptionally to ensure proper structure and function. Etheno adducts are a type of these modifications. | Modifications can influence tRNA stability, folding, and interaction with the ribosome, affecting translation fidelity. | nih.govmit.edu |

| Miscoding | Etheno adducts in RNA templates can be misread by certain DNA polymerases with reverse transcriptase activity (e.g., Pol η, Pol κ). | Can lead to errors in reverse transcription, with potential implications for retroviruses and cellular RNA-templated DNA synthesis. | nih.gov |

Ethenodeoxyadenosine as a Probe and Tool in Molecular Biology Research

Ethenodeoxyadenosine has been a valuable tool in the field of site-specific mutagenesis. This technique allows researchers to place a single DNA adduct, such as εdA, at a precise location within a gene or plasmid vector. nih.govbioxone.in By introducing the modified vector into cells, scientists can study the specific mutagenic consequences of that particular lesion as the cell replicates the DNA. This approach was critical in determining that εdA induces A→T, A→G, and A→C mutations in human cells. nih.gov Using shuttle vectors that can replicate in both bacterial and mammalian cells, researchers have been able to compare the mutagenic processing of the εdA adduct across different species, highlighting the differences in DNA repair and tolerance mechanisms. cancer.govresearchgate.net

The εdA adduct serves as an important substrate for studying the mechanisms of DNA polymerases, particularly those involved in translesion synthesis (TLS). nih.gov When a replicative polymerase encounters a DNA lesion like εdA, it may stall. Specialized TLS polymerases can take over to bypass the damage, often with a higher error rate. By using templates containing a site-specifically placed εdA, researchers can perform kinetic and structural analyses to understand how different polymerases interact with the adduct. nih.gov These studies have revealed how polymerases like human DNA polymerase η can misincorporate nucleotides opposite εdA, providing molecular insights into the basis of the adduct's mutagenicity. nih.gov X-ray crystallography studies of polymerases bound to εdA-containing DNA have further elucidated the structural basis for mispairing and bypass. nih.gov

A key feature of etheno-modified nucleosides is their intrinsic fluorescence. nih.gov This property was recognized early on and has been exploited to create fluorescent analogs of biologically important molecules. By reacting adenosine-containing coenzymes like ATP and NAD+ with agents that form the etheno ring, scientists have synthesized fluorescent versions of these molecules (ε-ATP, ε-NAD+). nih.govacs.org These fluorescent probes are invaluable for a wide range of biochemical studies, allowing researchers to monitor enzyme kinetics, binding events, and conformational changes in real-time without the need for radioactive labels. cancer.govnih.gov The fluorescence of ethenoadenosine derivatives is often sensitive to the local microenvironment, which can provide information about the binding site of a protein or the structure of a nucleic acid duplex. researchgate.net

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule like a modified nucleoside. biosyn.com While specific examples of ethenodeoxyadenosine bioconjugation are not widespread in the literature, the principles of modified nucleoside chemistry allow for its potential use in such applications. Modified nucleosides can be chemically altered to contain reactive groups that allow them to be coupled to other molecules, such as proteins, peptides, or fluorescent dyes. youtube.com This creates powerful research tools. For example, an εdA-containing oligonucleotide could be conjugated to a protein to study DNA-protein interactions or to a solid support for affinity chromatography. nih.gov Furthermore, bioconjugation is a key strategy for the development of nucleic acid-based therapeutics, where oligonucleotides are linked to ligands that target them to specific cells or tissues. nih.gov

Methodologies for Chemical Synthesis and Oligonucleotide Incorporation

The study of 1,N6-ethenodeoxyadenosine (εdA) in nucleic acid contexts has been significantly enabled by the development of robust chemical synthesis methods. These methods allow for the preparation of the modified nucleoside and its site-specific incorporation into DNA and RNA oligonucleotides. This controlled insertion is critical for a wide range of research applications, including structural studies and the investigation of DNA repair mechanisms and mutagenesis. genelink.comnih.gov

Chemical Synthesis of the Ethenodeoxyadenosine Monomer

The foundational method for synthesizing etheno-modified nucleosides involves the reaction of the parent nucleoside with α-halocarbonyl reagents. frontiersin.org For 1,N6-ethenoadenosine and its deoxy variant, the most common reagent used is chloroacetaldehyde (CAA). frontiersin.org The reaction proceeds by treating deoxyadenosine (B7792050) with chloroacetaldehyde in an aqueous solution, which leads to the formation of the characteristic fluorescent tricyclic etheno ring structure. frontiersin.org

Reactive metabolites of environmental carcinogens like vinyl chloride, such as chloroethylene oxide and its rearrangement product chloroacetaldehyde, are known to react with nucleic acid bases to generate these etheno adducts in vivo. nih.govnih.govacs.org This naturally occurring reaction forms the basis for the laboratory synthesis of εdA. The process involves the formation of an intermediate carbinolamine, followed by cyclization and dehydration to yield the stable 1,N6-etheno bridge. nih.gov

| Reagent | Role in Synthesis | Reference Compound |

| Chloroacetaldehyde (CAA) | Reacts with adenosine or deoxyadenosine to form the etheno ring. frontiersin.org | Adenosine / Deoxyadenosine |

| Chloroethylene Oxide | A reactive metabolite that can also form etheno adducts. nih.gov | Nucleic Acid Bases |

| Bromoacetaldehyde | An alternative α-haloaldehyde used for etheno adduct formation. nih.gov | Guanosine |

Oligonucleotide Incorporation via Phosphoramidite Chemistry

To incorporate εdA site-specifically into a DNA or RNA strand, it must first be converted into a suitable building block for automated solid-phase synthesis. This building block is typically a phosphoramidite derivative. genelink.com The process involves several key steps:

Protection: The 5'-hydroxyl group of the synthesized εdA nucleoside is protected with a dimethoxytrityl (DMT) group. This acid-labile group is essential for monitoring coupling efficiency during synthesis and for selective deprotection.

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent to create the reactive phosphoramidite moiety.

Once the 1,N6-ethenodeoxyadenosine phosphoramidite is prepared, it can be used in a standard automated DNA synthesizer. The incorporation follows the same cycle of steps used for the canonical bases (A, C, G, T):

Deprotection: Removal of the 5'-DMT group from the growing oligonucleotide chain on the solid support.

Coupling: The εdA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. High coupling efficiencies, often around 99%, have been reported for modified bases like etheno adducts. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

| Step | Description | Key Reagents/Groups |

| Monomer Preparation | Conversion of εdA nucleoside into a phosphoramidite building block. | Dimethoxytrityl (DMT), Phosphitylating agent |

| Solid-Phase Synthesis | Stepwise, automated assembly of the oligonucleotide on a solid support. | DNA Synthesizer, Standard Reagents |

| Coupling | Site-specific addition of the εdA phosphoramidite to the growing chain. | Activator (e.g., Tetrazole) |

| Cleavage & Deprotection | Release of the full-length oligonucleotide from the support and removal of all protecting groups. | Aqueous Ammonia |

| Purification & Analysis | Isolation of the pure modified oligonucleotide. | HPLC, Mass Spectrometry |

Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using aqueous ammonia. The integrity of the final product, containing the εdA adduct, is confirmed through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (e.g., ESI or MALDI-TOF). This ensures that the modified oligonucleotide is pure and that the adduct has remained intact throughout the synthesis and deprotection processes. nih.gov

Emerging Research Directions and Future Perspectives

Development of Advanced Analytical Techniques for Ethenodeoxyadenosine

The accurate quantification of εdA in biological samples is paramount for its use as a biomarker in molecular epidemiology and human biomonitoring. mdpi.com Research continues to push the boundaries of analytical sensitivity and specificity, moving beyond traditional methods to develop more robust and high-throughput techniques.

Historically, methods like 32P-postlabeling combined with immunoaffinity purification have been instrumental, offering detection limits as low as 25 amoles of εdA in a 50 microgram DNA sample. nih.gov However, the field is increasingly dominated by mass spectrometry-based approaches due to their high reliability, sensitivity, and specificity. researchgate.netresearchgate.net

Recent advancements have focused on coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), which allows for the precise identification and quantification of εdA based on its molecular weight. researchgate.netresearchgate.net

Key Advanced Analytical Techniques:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS or UPLC-MS/MS): This technique has emerged as a gold standard for analyzing εdA and other etheno adducts in complex biological matrices like urine and white blood cells. mdpi.comresearchgate.netresearchgate.net It offers exceptional sensitivity, capable of detecting levels as low as 0.5 femtomoles of εdA in a 1.0 mL urine sample. mdpi.com The use of stable isotope-labeled internal standards in these assays ensures high specificity and accurate quantification. researchgate.net

Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS): This is another highly sensitive method developed for the detection of etheno adducts in human urine and DNA. mdpi.comresearchgate.net

On-line Solid-Phase Extraction Coupled with LC-MS/MS: Automating the sample preparation process through on-line solid-phase extraction enhances the robustness and throughput of εdA analysis in crude DNA hydrolysates from tissues. acs.org This method has successfully quantified εdA at levels of one adduct in 108 normal nucleotides from 100 μg of DNA. acs.org

Immunohistochemistry (IHC): The development of specific monoclonal antibodies has enabled the use of IHC to visualize the distribution of εdA at the cellular level within tissues. oup.com This is crucial for understanding the formation and repair of these adducts in specific cell types in the context of diseases like primary hemochromatosis and in response to carcinogen exposure. oup.com

Future research will likely focus on further improving the sensitivity of these methods, minimizing potential artifact formation during sample preparation, and developing non-invasive techniques for routine monitoring of εdA as a biomarker of oxidative stress and disease risk. mdpi.comacs.org

Elucidating Nuances in DNA Repair and Damage Tolerance Pathways

Cells have evolved multiple sophisticated pathways to counteract the genotoxic threat posed by εdA. Research is actively dissecting the intricate mechanisms and interplay of these pathways to understand how they recognize and process this specific lesion.

Two primary pathways are responsible for the repair of the 1,N6-ethenoadenine (εA) lesion:

Base Excision Repair (BER): This is considered the major pathway for removing non-bulky DNA lesions. researchgate.net The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. For εA, the primary enzyme is Alkyladenine DNA Glycosylase (AAG), also known as 3-methyladenine (B1666300) DNA glycosylase. aacrjournals.orgacs.org This action creates an apurinic/apyrimidinic (AP) site, which is then further processed by downstream enzymes like AP endonuclease (APE1) to restore the correct DNA sequence. aacrjournals.orgacs.org

Direct Reversal Repair (DRR): This pathway involves the direct conversion of εA back to a canonical adenine (B156593) base by a single enzyme, thereby avoiding the creation of potentially cytotoxic intermediates like AP sites. acs.org The key enzymes in this pathway belong to the AlkB family of dioxygenases, such as ALKBH2. acs.org

Beyond these primary repair routes, cells employ damage tolerance pathways to bypass lesions that escape repair, preventing the stalling of replication forks, which can lead to more severe DNA damage like double-strand breaks. nih.gov

Translesion Synthesis (TLS): This process involves specialized, low-fidelity DNA polymerases that are recruited to stalled replication forks to synthesize DNA across the lesion. nih.gov For εdA, human DNA polymerase ι (Pol ι) has been shown to proficiently incorporate a nucleotide opposite the adduct, with the subsequent extension step carried out by polymerase ζ (Pol ζ). nih.gov This combined action provides a mechanism for error-free bypass of εdA. nih.gov However, other polymerases like human polymerase η (hpol η) can bypass εdA in a highly error-prone manner, with a tendency to incorporate purines and cause frameshift mutations. semanticscholar.org

Damage Avoidance/Tolerance Pathways: In bacteria like E. coli, mechanisms such as daughter strand gap repair have been identified. asm.orgstonybrookmedicine.edu Studies show that after encountering an εdA adduct, which inhibits DNA synthesis significantly, a substantial portion of the progeny DNA is derived from this damage avoidance pathway, which requires functional recA, recF, recO, and recR genes. asm.orgstonybrookmedicine.edunih.gov

Future research aims to clarify the context in which each pathway—BER versus DRR—is prioritized within the cellular environment, particularly how DNA packaging into chromatin affects enzyme accessibility. acs.org Understanding the balance between high-fidelity repair and potentially mutagenic damage tolerance pathways is crucial for predicting the ultimate biological consequences of εdA formation. acs.org

Investigating Interplay with Other Cellular Processes

The formation and repair of εdA are not isolated events but are deeply intertwined with fundamental cellular processes, particularly those related to metabolism, inflammation, and signaling pathways that govern cell fate.

Oxidative Stress and Lipid Peroxidation (LPO): A major endogenous source of εdA is the peroxidation of lipids, a process exacerbated by oxidative stress. oup.comhmdb.ca Chronic inflammation, a key factor in diseases like Crohn's disease, ulcerative colitis, and chronic pancreatitis, is a major driver of oxidative stress and subsequent LPO. nih.gov Reactive aldehydes, such as trans-4-hydroxy-2-nonenal (HNE), are generated during LPO and can react with deoxyadenosine (B7792050) in DNA to form εdA. nih.govresearchgate.netnih.gov This directly links metabolic states, particularly fatty acid metabolism, to the generation of this specific type of DNA damage. psu.edu For instance, a diet high in ω-6 polyunsaturated fatty acids has been shown to increase εdA levels in the white blood cells of female subjects. psu.edu

DNA Damage Response (DDR) and Cell Signaling: The presence of εdA triggers the broader DNA Damage Response (DDR), a complex signaling network that coordinates DNA repair with other cellular processes like cell cycle checkpoints and apoptosis. nih.govjpp.krakow.pl For example, the DDR can influence and be influenced by the metabolic state of the cell. The metabolite NAD+ is an essential substrate for Poly(ADP-ribose) polymerase (PARP) enzymes, which are key players in signaling and repairing DNA damage, including the BER pathway. nih.gov

Carcinogenesis: The mutagenic nature of εdA directly implicates it in the process of carcinogenesis. aacrjournals.org The adduct can cause A:T→T:A transversions, a type of mutation found in key genes like p53 and ras in tumors from individuals exposed to vinyl chloride. aacrjournals.org Elevated levels of εdA are found in tissues prone to cancer, such as the inflamed colonic mucosa in ulcerative colitis and the pancreas in chronic pancreatitis, suggesting that the accumulation of this lesion acts as a driving force toward malignancy. nih.govamegroups.org

Emerging research is focused on creating a more integrated view of how metabolic reprogramming in cancer cells affects the generation and repair of DNA adducts like εdA. nih.govresearchgate.net Understanding this interplay could unveil novel therapeutic targets that disrupt the ability of cancer cells to manage DNA damage, thereby increasing their vulnerability to treatment.

Advanced Computational and Structural Modeling Approaches

To fully comprehend the biological impact of εdA, it is essential to understand its structure within the DNA double helix and how this structure is recognized and processed by cellular machinery. Advanced computational and structural biology techniques are providing unprecedented, atom-level insights into these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been a powerful tool to determine the three-dimensional structure of DNA duplexes containing εdA. These studies have revealed that the εdA adduct can adopt different conformations (e.g., syn or anti) depending on the opposing base. oup.comnih.govoup.com For example, when paired with guanine (B1146940), εdA tends to adopt a syn conformation. oup.com This structural information is critical for understanding how the adduct disrupts normal DNA replication and leads to mutations.

X-ray Crystallography: This technique provides high-resolution snapshots of εdA within the active sites of DNA polymerases. Crystal structures of human DNA polymerase η (hpol η) and polymerase ι (Pol ι) in complex with DNA containing εdA have been solved. nih.govsemanticscholar.orgrcsb.org These structures reveal the precise hydrogen-bonding patterns and conformational changes that allow the polymerases to accommodate and bypass the bulky lesion. For instance, a crystal structure showed that Pol ι rotates the εdA adduct into the syn conformation to present its "Hoogsteen edge" for pairing with an incoming nucleotide, a key insight into its bypass mechanism. nih.gov

These advanced modeling approaches are invaluable for interpreting experimental data and for generating new hypotheses. Future directions will involve using these techniques to model more complex systems, such as the entire DNA repair complex at the site of an εdA lesion, and to potentially aid in the rational design of inhibitors for specific DNA repair or TLS polymerases, which could have therapeutic applications. oup.comcsic.es

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting ethenodeoxyadenosine (DHHedA) in biological samples, and what parameters ensure reliability?

- Methodological Answer : Ethenodeoxyadenosine is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Key validation parameters include:

- Sensitivity : Limit of detection (LOD) ≤ 0.1 fmol/mg DNA.

- Specificity : Separation from structurally similar adducts (e.g., 1,-ethenodeoxyadenosine) via chromatographic resolution.

- Reproducibility : Intra- and inter-day precision (CV < 15%) across multiple tissue matrices .

- Sample preparation involves DNA hydrolysis (e.g., enzymatic digestion with nuclease P1), solid-phase extraction, and derivatization if required. Cross-validation with immunohistochemistry or P-postlabeling is recommended for confirmatory studies .

Q. How is ethenodeoxyadenosine formed in DNA, and what experimental models are used to study its generation?

- Methodological Answer : DHHedA arises from lipid peroxidation-derived epoxides, particularly (E)-4-hydroxy-2-nonenal (HNE) epoxide, reacting with deoxyadenosine. Experimental models include:

- In vitro systems : Incubation of DNA with HNE epoxide under physiologically relevant pH (7.4) and temperature (37°C), followed by adduct quantification .

- Animal models : Rodents exposed to oxidative stress inducers (e.g., carbon tetrachloride) to simulate endogenous lipid peroxidation. Tissue sampling protocols must standardize post-mortem intervals to minimize artifactual adduct formation .

- Cell culture : Human cell lines (e.g., HepG2) treated with pro-oxidants (e.g., HO) to assess adduct accumulation kinetics .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on ethenodeoxyadenosine’s mutagenic potential between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often stem from differences in DNA repair capacity and metabolic context. To address this:

- Comparative analysis : Use isogenic cell lines (e.g., OGG1-proficient vs. OGG1-deficient) to quantify repair efficiency. Statistical tests (e.g., two-way ANOVA) should account for inter-experimental variability in adduct levels .

- In vivo-in vitro correlation (IVIVC) : Normalize mutagenicity data (e.g., lacZ transgene mutations) to tissue-specific repair enzyme activity (e.g., NEIL1 expression) measured via qRT-PCR .

- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, with sensitivity analyses to exclude outliers .

Q. What methodological considerations are critical when designing longitudinal studies to assess DHHedA accumulation in aging tissues?

- Methodological Answer : Longitudinal studies require:

- Cohort stratification : Participants/populations should be stratified by oxidative stress biomarkers (e.g., 8-OHdG levels) at baseline. Eligibility criteria must exclude confounding factors (e.g., smokers, antioxidant supplement users) .

- Temporal sampling : Standardized intervals (e.g., biennial biopsies) with protocols to prevent ex vivo oxidation (e.g., snap-freezing in liquid N) .

- Data normalization : Express DHHedA levels as adducts/10 nucleotides, adjusted for batch effects via linear mixed models .

Q. How should researchers analyze conflicting data on ethenodeoxyadenosine’s role in carcinogenesis across different organ systems?

- Methodological Answer : Contradictions may reflect tissue-specific metabolic pathways. Resolve by:

- Pathway enrichment analysis : Use tools like DAVID or Metascape to identify organ-specific gene networks (e.g., CYP2E1 in liver vs. COX-2 in colon) linked to adduct formation .

- Dose-response modeling : Compare Hill coefficients across tissues to assess threshold effects. Nonlinear regression should account for inter-individual variability in detoxification enzymes .

- Ethical validation : Replicate findings in independent cohorts with blinded pathological review to minimize observer bias .

Data Presentation and Statistical Guidelines

- Tables : Include mean ± SD for adduct levels, p-values from t-tests/ANOVA, and effect sizes (e.g., Cohen’s d). Raw data should be archived in appendices .

- Graphs : Use scatterplots with error bars (95% CI) for cross-study comparisons. Annotate outliers with Cook’s distance values .

- Ethical compliance : Document IRB approval and informed consent protocols for human studies, referencing institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.